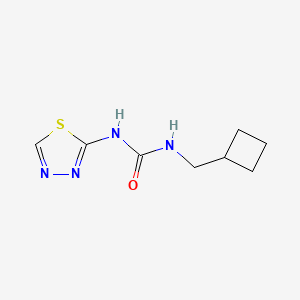
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has attracted the attention of many researchers due to its potential application in the field of medicinal chemistry. The aim of
Wirkmechanismus
The mechanism of action of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, which can help to alleviate inflammation. It has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea in lab experiments is that it exhibits potent biological activity at relatively low concentrations. This means that researchers can use smaller amounts of the compound in their experiments, which can help to reduce costs. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea. One area of research could focus on improving the synthesis method to make the compound more readily available for use in lab experiments. Another area of research could focus on exploring the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, researchers could investigate the mechanism of action of this compound in more detail to gain a better understanding of how it exerts its biological activity.
Conclusion
In conclusion, 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is a promising compound with potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities and has been found to possess potent anticancer, anti-inflammatory, and antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea can be achieved through different methods. One of the most common methods is the reaction of cyclobutylmethyl isocyanate with 1,3,4-thiadiazol-2-amine in the presence of a catalyst. This method yields a high purity of the compound and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential application in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial activities. It has also been found to exhibit potent anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c13-7(9-4-6-2-1-3-6)11-8-12-10-5-14-8/h5-6H,1-4H2,(H2,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFFHMVWYNLZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)
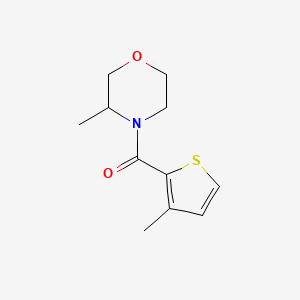

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
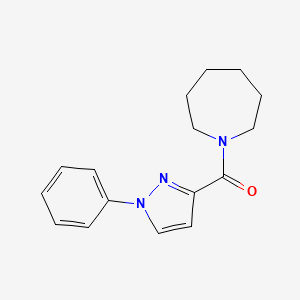
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
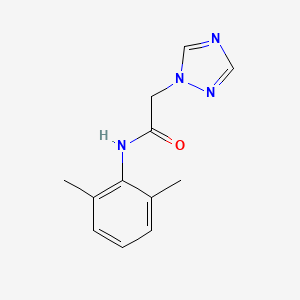
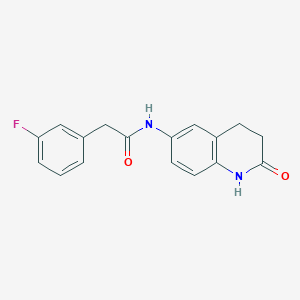
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
